1-(pyridin-4-yl)ethan-1-amine hydrobromide
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Overview
Description
1-(pyridin-4-yl)ethan-1-amine hydrobromide is an organic compound with the molecular formula C7H10N2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is often used in pharmaceutical and chemical research due to its unique properties and reactivity.
Mechanism of Action
Mode of Action
The exact mode of action of 1-(pyridin-4-yl)ethan-1-amine hydrobromide is currently unknown . It is likely that the compound interacts with its targets, leading to changes in their function. This could involve binding to the target, altering its conformation, and affecting its ability to interact with other molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment. Understanding these factors is crucial for optimizing the use of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(pyridin-4-yl)ethan-1-amine hydrobromide can be synthesized through several methods. One common method involves the reaction of 4-pyridinecarboxaldehyde with methylamine, followed by reduction with sodium borohydride to yield 1-(pyridin-4-yl)ethan-1-amine. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-4-yl)ethan-1-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(pyridin-4-yl)ethan-1-amine.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-(pyridin-4-yl)ethan-1-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(pyridin-3-yl)ethan-1-amine
- 1-(pyridin-2-yl)ethan-1-amine
- 4-(aminomethyl)pyridine
Uniqueness
1-(pyridin-4-yl)ethan-1-amine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and binding properties. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.
Properties
CAS No. |
1864061-98-2 |
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Molecular Formula |
C7H11BrN2 |
Molecular Weight |
203.1 |
Purity |
70 |
Origin of Product |
United States |
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